4,4',4''-Methanetriyltris[2,6-bis(methoxymethyl)phenol]
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Overview
Description
4,4’,4’'-Methanetriyltris[2,6-bis(methoxymethyl)phenol] is a complex organic compound with the molecular formula C31H40O9. It is characterized by its unique structure, which includes three phenol groups connected by a central methanetriyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’'-Methanetriyltris[2,6-bis(methoxymethyl)phenol] typically involves the reaction of 2,6-bis(methoxymethyl)phenol with a methanetriyl precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the correct assembly of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4,4’,4’'-Methanetriyltris[2,6-bis(methoxymethyl)phenol] can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones .
Scientific Research Applications
4,4’,4’'-Methanetriyltris[2,6-bis(methoxymethyl)phenol] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4,4’,4’'-Methanetriyltris[2,6-bis(methoxymethyl)phenol] involves its interaction with specific molecular targets and pathways. The phenol groups can participate in hydrogen bonding and other interactions with biological molecules, potentially modulating their activity. The compound’s effects may be mediated through pathways involving oxidative stress and inflammation .
Comparison with Similar Compounds
- 4,4’,4’'-(1,1,1-Ethanetriyl)tris[2,6-bis(methoxymethyl)phenol]
- 4,4’,4’'-(Ethane-1,1,1-triyl)tris[2,6-bis(methoxymethyl)phenol]
Comparison: 4,4’,4’'-Methanetriyltris[2,6-bis(methoxymethyl)phenol] is unique due to its specific methanetriyl linkage, which distinguishes it from other similar compounds that may have different central linkages. This unique structure can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
877224-17-4 |
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Molecular Formula |
C31H40O9 |
Molecular Weight |
556.6 g/mol |
IUPAC Name |
4-[bis[4-hydroxy-3,5-bis(methoxymethyl)phenyl]methyl]-2,6-bis(methoxymethyl)phenol |
InChI |
InChI=1S/C31H40O9/c1-35-13-22-7-19(8-23(14-36-2)29(22)32)28(20-9-24(15-37-3)30(33)25(10-20)16-38-4)21-11-26(17-39-5)31(34)27(12-21)18-40-6/h7-12,28,32-34H,13-18H2,1-6H3 |
InChI Key |
GENTZLNTHWIUKT-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC(=C1O)COC)C(C2=CC(=C(C(=C2)COC)O)COC)C3=CC(=C(C(=C3)COC)O)COC |
Origin of Product |
United States |
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